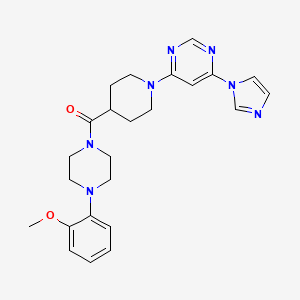![molecular formula C14H14N4OS B2456366 1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide CAS No. 1172049-24-9](/img/structure/B2456366.png)
1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular structure of thiazoles is characterized by a planar ring, with aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives have been found to undergo various chemical reactions, leading to a wide range of biologically active compounds .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用
Antimicrobial Properties
Thiazoles, including our compound of interest, have demonstrated potent antimicrobial effects. Researchers have investigated their ability to combat bacteria, fungi, and viruses. For instance, sulfathiazole, a well-known antimicrobial drug, contains a thiazole ring. Our compound could potentially exhibit similar properties, making it a candidate for novel antimicrobial agents .
Anticancer Potential
Thiazole derivatives have been explored as potential antitumor or cytotoxic drug molecules. While more research is needed, the structural features of our compound suggest it might interfere with cancer cell growth or survival pathways. Investigating its effects on specific cancer types could reveal promising therapeutic avenues .
Neuroprotective Effects
Thiazoles have piqued interest in neuroprotection due to their ability to modulate neurotransmitter systems. Our compound’s structure suggests it could influence neuronal function, making it a candidate for neuroprotective drug development. Researchers might explore its impact on neurodegenerative diseases or brain injury .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Thiazoles, including our compound, have been investigated for their anti-inflammatory potential. By targeting specific pathways, they could mitigate inflammation and provide therapeutic benefits. Further studies are needed to validate this application .
Anticonvulsant Properties
Thiazoles have been evaluated as anticonvulsant agents. Their effects on neuronal excitability and ion channels make them intriguing candidates for managing epilepsy and other seizure disorders. Our compound’s unique structure may contribute to its anticonvulsant activity .
Antioxidant Capacity
Thiazoles can act as antioxidants, protecting cells from oxidative stress. Our compound’s chemical features suggest it might scavenge free radicals and reduce oxidative damage. Investigating its antioxidant properties could lead to applications in preventing age-related diseases and promoting overall health .
作用機序
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
It has been suggested that similar compounds may inhibit cox-1, an enzyme involved in inflammation . The compound showed the highest IC50 values for COX-1 inhibition , indicating its potential as an anti-inflammatory agent.
Biochemical Pathways
Given its potential anti-inflammatory activity, it may be involved in the modulation of inflammatory pathways, possibly through the inhibition of cox-1 .
Pharmacokinetics
Thiazoles, which are part of the compound’s structure, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
It has been suggested that similar compounds may exhibit anti-inflammatory activity, possibly through the inhibition of cox-1 .
将来の方向性
特性
IUPAC Name |
2-ethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-3-18-12(6-7-15-18)14(19)17-10-4-5-13-11(8-10)16-9(2)20-13/h4-8H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVOYHFISLYGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

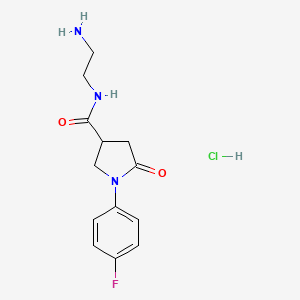
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2456285.png)
![2-(5-Bromopyrimidin-2-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2456286.png)
![[3-(2,3-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2456287.png)
![2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine](/img/structure/B2456289.png)

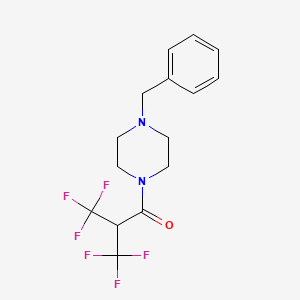
![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2456292.png)
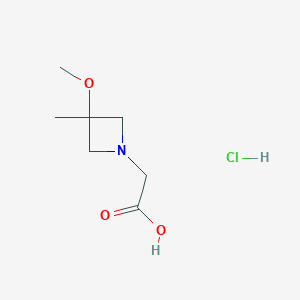
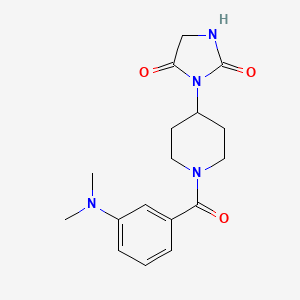
![1-(5-Chloro-2-methoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2456302.png)
![4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2456303.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2456304.png)
